2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine
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Overview
Description
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine typically involves the reaction of 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene with ethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-bicyclo[3.1.1]hept-2-ene: Shares the bicyclic structure but lacks the ethylamine group.
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethanol: Similar structure with an alcohol group instead of an amine.
6,6-Dimethyl-bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde: Contains an aldehyde group in place of the ethylamine.
Uniqueness
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine is unique due to its combination of a bicyclic structure and an ethylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZTVXYVPBPGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577830 |
Source
|
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-30-5 |
Source
|
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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